4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline
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Overview
Description
4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline is an aromatic azo compound characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color and is commonly used in the synthesis of dyes and pigments. The presence of both chloro and nitro substituents on the aromatic ring enhances its reactivity and versatility in various chemical applications .
Preparation Methods
The synthesis of 4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline typically involves a diazo coupling reaction. The process begins with the diazotization of 4-chloro-2-nitroaniline using sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to form the corresponding diazonium salt. This intermediate is then coupled with aniline in an alkaline medium to yield the desired azo compound . Industrial production methods often employ similar reaction conditions but on a larger scale, with careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic media, specific catalysts, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include amines, quinones, and various substituted aromatic compounds .
Scientific Research Applications
4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline involves its interaction with molecular targets through its diazenyl group. The compound can undergo photoisomerization, where exposure to light induces a reversible trans-cis isomerization, affecting its molecular geometry and reactivity . This property is exploited in applications such as optical storage devices and molecular switches .
Comparison with Similar Compounds
4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline can be compared with other azo compounds such as:
4-[(E)-(4-Methylphenyl)diazenyl]aniline: Similar in structure but with a methyl group instead of a chloro group, affecting its reactivity and applications.
N,N-Dimethyl-4-[(4-nitrophenyl)diazenyl]aniline: Contains dimethylamino substituents, which influence its electronic properties and uses in different industrial applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity patterns and make it suitable for specialized applications in dye synthesis and material science .
Properties
CAS No. |
106132-43-8 |
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Molecular Formula |
C12H9ClN4O2 |
Molecular Weight |
276.68 g/mol |
IUPAC Name |
4-[(4-chloro-2-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H9ClN4O2/c13-8-1-6-11(12(7-8)17(18)19)16-15-10-4-2-9(14)3-5-10/h1-7H,14H2 |
InChI Key |
SOYNJZMFSVVHCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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